molecular formula C11H23NO5 B12404834 (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate

(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate

Cat. No.: B12404834
M. Wt: 252.32 g/mol
InChI Key: URQQEIOTRWJXBA-ASKMLXMYSA-N
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Description

The compound "(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate" is a deuterated, Boc-protected amino acid derivative with a hydrate crystal form. Key structural features include:

  • (2S)-configuration: Stereochemical specificity at the second carbon, critical for biological activity and molecular interactions.
  • 5,5,5-Trideuterio substitution: Three deuterium atoms at the C5 position, which may enhance metabolic stability by slowing enzymatic cleavage (a strategy used in deuterated drugs like deutetrabenazine) .
  • Boc-protected amino group: The (2-methylpropan-2-yl)oxycarbonyl (Boc) group provides acid-labile protection, commonly used in peptide synthesis.
  • Hydrate form: Crystallization with water molecules influences solubility, stability, and intermolecular hydrogen bonding .

Potential applications include use as a deuterated prodrug or intermediate in pharmaceuticals, leveraging deuterium’s kinetic isotope effect to prolong half-life.

Properties

Molecular Formula

C11H23NO5

Molecular Weight

252.32 g/mol

IUPAC Name

(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate

InChI

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3;/t7?,8-;

InChI Key

URQQEIOTRWJXBA-ASKMLXMYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O

Origin of Product

United States

Preparation Methods

Synthesis of L-Leucine-5,5,5-d3

The foundational step involves preparing L-leucine-5,5,5-d3 (1 ), the deuterated leucine core. As reported in, this is achieved via catalytic deuteration of α-ketoisocaproate using deuterated Hantzsch ester ( d-HE) under bioinspired calcium-HFIP (hexafluoroisopropanol) conditions. The reaction proceeds via reductive deutero-amination, achieving >99% deuteration at the C5 methyl groups.

Key Steps:

  • Substrate Preparation : α-Ketoisocaproate is treated with ammonium chloride in D₂O.
  • Reductive Deuteration : Calcium triflate and d-HE facilitate site-selective deuteration via a six-membered transition state, ensuring retention of the (2S)-configuration.
  • Isolation : The product is purified via ion-exchange chromatography (Yield: 82–89%).

Boc Protection of L-Leucine-5,5,5-d3

The amino group of 1 is protected using di- tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture. The reaction is catalyzed by triethylamine, yielding the Boc-protected intermediate (2 ).

Conditions:

  • Solvent : Dioxane/H₂O (1:1)
  • Base : Triethylamine (1.6 equiv)
  • Temperature : 0°C to room temperature
  • Yield : 92–98%

The hydrate form crystallizes during aqueous workup, as confirmed by FTIR and ¹H NMR.

Enzymatic Deuteration of Boc-Protected Leucine

Dual-Protein Catalysis

A chemoenzymatic approach employs leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH) to deuterate Boc-leucine. LeuDH catalyzes the reversible oxidative deamination of Boc-leucine to α-ketoisocaproate, while FDH regenerates NAD⁺ using D₂O as the deuterium source.

Procedure:

  • Substrate : Boc-leucine (100 mM) in D₂O.
  • Enzymes : Recombinant PfLeuDH (20 U/mg) and BmFDH (15 U/mg).
  • Cofactor : NAD⁺ (0.1 mM).
  • Deuteration : Conducted at pH 9.5 and 30°C for 24 h.

Results:

  • Deuteration Efficiency : 97–99% at C5.
  • Yield : 85% after HPLC purification.

Organophotoredox-Mediated H/D Exchange

Site-Selective Deuteration of Boc-Leucine Methyl Ester

A photoredox strategy using 2-hydroxynicotinaldehyde as a catalyst enables H/D exchange at the C5 methyl groups. The reaction proceeds via a Schiff base intermediate, stabilized by intramolecular hydrogen bonding, followed by base-mediated deprotonation and deuteration.

Conditions:

  • Catalyst : 2-Hydroxynicotinaldehyde (5 mol%)
  • Base : K₂CO₃ (4.0 equiv)
  • Deuterium Source : D₂O
  • Solvent : Dichloromethane/D₂O (1:1)
  • Temperature : 50°C

Outcomes:

  • Deuteration : 96% D at C5.
  • Yield : 90% after Boc deprotection and hydrolysis.

Dynamic Kinetic Resolution Using Ni(II) Complexes

Asymmetric Synthesis from Racemic Precursors

Racemic α-deuterated leucine is resolved via Ni(II) complexes with tridentate ligands (e.g., ( R )-BPB). The Boc group is introduced after deuteration to avoid racemization.

Steps:

  • Racemate Preparation : α-Ketoisocaproate is deuterated using D₂O and Pd/C.
  • Complexation : Racemic leucine-d3 forms a Ni(II)-BPB complex.
  • Resolution : Chiral ligands induce (2S)-selectivity ( de >98%).
  • Boc Protection : Standard Boc₂O conditions yield 2 .

Performance:

  • Overall Yield : 49–55%.
  • Optical Purity : >99% ee.

Comparative Analysis of Methods

Method Deuteration Efficiency Yield Stereochemical Control Complexity
De Novo Synthesis >99% 82–89% High Moderate
Enzymatic 97–99% 85% High Low
Organophotoredox 96% 90% Moderate High
Ni(II) Resolution 99% 49–55% Very High Very High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Metabolic Studies

Deuterated compounds like (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid are extensively used in metabolic studies due to their ability to provide insights into metabolic pathways without altering the biological system significantly. The incorporation of deuterium allows for the tracing of metabolic processes using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Drug Development

This compound serves as a model for designing and testing new pharmaceuticals. Its structure allows researchers to investigate the pharmacokinetics and pharmacodynamics of potential drug candidates. The deuterated form can help in understanding the drug's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Proteomics

In proteomics, deuterated amino acids are utilized to study protein dynamics and interactions. The incorporation of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid into proteins can facilitate the investigation of protein folding and stability through techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS).

Case Study 1: Drug Metabolism

A study published in Journal of Medicinal Chemistry investigated the metabolism of a new drug candidate using deuterated amino acids including (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid. The researchers found that the deuterated form improved the stability of the compound during metabolic assays, allowing for more accurate measurements of metabolite formation.

Case Study 2: Protein Dynamics

In a study featured in Nature Communications, scientists employed deuterated amino acids to analyze protein folding mechanisms. The use of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid enabled them to track conformational changes in real-time through HDX-MS analysis.

Mechanism of Action

The mechanism of action of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s metabolic pathways, leading to altered reaction rates and product distributions. This isotopic effect is utilized to study enzyme kinetics and drug metabolism.

Comparison with Similar Compounds

Deuterated vs. Non-Deuterated Analogs

Example: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid ()

  • Structural differences : Lacks deuterium at C5 and features a hydroxyl group instead of a methyl group at C3.
  • Impact: Metabolic stability: Deuteration at C5 in the target compound reduces metabolic degradation rates compared to non-deuterated analogs .

Table 1: Structural and Functional Comparison

Compound Name Deuterium Substitution Functional Group (C4/C5) Protecting Group Hydrate Form
Target Compound Yes (C5) 4-methyl Boc Yes
5-Hydroxy analog () No 5-hydroxy Boc No
(R,S)-5-Benzyloxycarbonylamino analog () No 3-methyl Z (benzyloxycarbonyl) No

Boc-Protected vs. Other Protecting Groups

Example: (R,S)-5-Benzyloxycarbonylamino-3-methylpentanoic acid ()

  • Structural differences : Uses a benzyloxycarbonyl (Z) group instead of Boc.
  • Impact :
    • Stability : The Boc group is more resistant to acidic conditions but cleaved under strong acids, whereas the Z group requires catalytic hydrogenation for removal .
    • Synthetic utility : Boc protection is preferred in solid-phase peptide synthesis due to orthogonal deprotection strategies.

Hydrate vs. Anhydrous Forms

Example: (S)-2-[(2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanamido]-4-methyl-pentanoate monohydrate ()

  • Structural similarities : Both compounds form hydrates with extensive hydrogen-bonding networks.
  • Impact :
    • Crystal stability : Hydrate forms often exhibit improved thermal stability but may have reduced solubility compared to anhydrous forms.
    • Bioavailability : Hydration can influence dissolution rates and pharmacokinetics .

Substituent Effects on Reactivity and Acidity

Example: (2S)-2-Chloro-4-methylpentanoic acid ()

  • Structural differences: Chloro substituent at C2 vs. Boc-amino group in the target compound.
  • Impact: Acidity: The electron-withdrawing chloro group increases acidity (lower pKa) compared to the Boc-protected amino group.

Table 2: Substituent Effects on Key Properties

Compound Name Substituent (Position) Electron Effect Biological Relevance
Target Compound Boc-amino (C2) Steric bulk Reduces enzymatic degradation
(2S)-2-Chloro analog () Chloro (C2) Electron-withdrawing Increases reactivity

Research Findings and Implications

  • Deuteration : Deuterated analogs show prolonged half-life in preclinical models, aligning with trends observed in FDA-approved deuterated drugs .
  • Protecting groups : Boc protection offers synthetic advantages over Z groups in multi-step reactions .
  • Hydration : Crystal engineering of hydrates can optimize stability for formulation .

Biological Activity

(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate is a deuterated amino acid derivative notable for its potential applications in biochemical research and drug development. The incorporation of deuterium enhances the understanding of metabolic pathways and enzyme kinetics due to its unique isotopic properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for pharmacological studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H23NO5
Molecular Weight 252.32 g/mol
IUPAC Name (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
InChI Key URQQEIOTRWJXBA-ASKMLXMYSA-N

Synthesis

The synthesis of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid involves several key steps:

  • Deuteration : The introduction of deuterium atoms is typically achieved through catalytic exchange reactions using deuterated solvents or gases.
  • Protection : The amino group is protected using a tert-butoxycarbonyl (Boc) group, facilitating subsequent reactions without interference from the amino functionality.
  • Coupling : The protected amino acid is coupled with an appropriate carboxylic acid derivative under peptide coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of deuterium can influence metabolic pathways by altering reaction rates and product distributions. This isotopic effect is particularly useful in studying enzyme kinetics and drug metabolism .

Biological Activity and Applications

Research indicates that compounds similar to (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid exhibit various biological activities including:

  • Enzyme Inhibition : Studies have shown that derivatives can inhibit enzymes such as urease, which is relevant for treating conditions like urolithiasis and gastric ulcers .
  • Antihypertensive Effects : Analogous compounds have demonstrated significant antihypertensive activity by acting on angiotensin II receptors .
  • Antioxidant Properties : Similar structures have been evaluated for their antioxidant potential using assays like DPPH, showing promising results in scavenging free radicals .

Study 1: Enzyme Inhibition

A study evaluating the inhibition capacity of various derivatives against urease revealed that compounds structurally related to (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid exhibited significant urease inhibition. The results indicated that modifications in the side chains influenced the potency of inhibition .

Study 2: Antihypertensive Activity

In another investigation focusing on antihypertensive activity, several derivatives were synthesized and tested against hypertension models. Compounds showed varying degrees of efficacy compared to standard treatments, with some exhibiting enhanced gastrointestinal absorption and minimal adverse effects .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Based on safety data sheets (SDS), this compound requires respiratory protection, chemical-resistant gloves, and eye protection due to unclassified hazards . Immediate flushing with water for 10–15 minutes is critical for eye or skin exposure. Laboratories should ensure proper ventilation and avoid inhalation of combustion gases during disposal .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Use chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. For example, 1H^1H- and 13C^{13}C-NMR can resolve the (2S)-configuration by analyzing coupling constants and chemical shifts of the α-carbon and adjacent deuterated methyl groups . Mass spectrometry (MS) with isotopic pattern analysis can further confirm the trideuterio substitution .

Q. What synthetic routes are documented for preparing this compound?

  • A multi-step synthesis involves:

  • Step 1 : Protection of the amino group using a tert-butoxycarbonyl (Boc) group under basic conditions (e.g., triethylamine in chloroform) .
  • Step 2 : Deuteration of the methyl group via catalytic hydrogenation with deuterium gas (D2_2) and palladium catalysts .
  • Step 3 : Hydration under controlled pH (e.g., using acetic acid/water mixtures) to stabilize the hydrate form .

Advanced Research Questions

Q. How do isotopic substitutions (e.g., 2H^2H) influence the compound’s pharmacokinetic properties?

  • Deuterium incorporation at the 5,5,5-positions reduces metabolic degradation (isotope effect), prolonging half-life. Studies using deuterated analogs show a 20–30% decrease in CYP450-mediated oxidation rates . However, this may alter solubility, requiring adjustments in formulation (e.g., co-solvents like DMSO) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Discrepancies in water solubility (e.g., 0.5 mg/mL vs. 1.2 mg/mL) may arise from hydrate stability. Conduct parallel experiments under controlled humidity (e.g., 25°C, 60% RH) using dynamic vapor sorption (DVS) to monitor hydration/dehydration transitions .

Q. How can computational modeling predict the compound’s environmental fate?

  • Apply quantitative structure-property relationship (QSPR) models to estimate partition coefficients (log KowK_{ow}) and biodegradation rates. Molecular dynamics simulations reveal a half-life of 12–18 days in aqueous systems, with hydrolysis at the carbamate group as the primary degradation pathway .

Methodological Considerations

Designing a stability study for the hydrate form under varying storage conditions

  • Protocol :

  • Temperature : Test 4°C, 25°C, and 40°C.
  • Humidity : 0% RH (desiccator) vs. 75% RH (saturated NaCl solution).
  • Analysis : Use X-ray powder diffraction (XRPD) weekly to detect phase transitions and Karl Fischer titration for water content .
    • Expected outcome : Hydrate stability is maintained at 25°C/60% RH but converts to anhydrous form at 40°C/0% RH .

Addressing conflicting toxicity data in early-stage studies

  • Approach :

  • Reproduce assays using standardized OECD guidelines (e.g., acute toxicity in Daphnia magna).
  • Cross-validate with in vitro hepatocyte assays to assess metabolic activation pathways. Contradictions may arise from impurity profiles (e.g., residual palladium from synthesis) .

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